molecular formula C17H15N5 B12903766 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine

Cat. No.: B12903766
M. Wt: 289.33 g/mol
InChI Key: IAHXPURXDXCQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine typically involves the acylation of α-arylaminonitriles with arylacetic acid chlorides, followed by intramolecular cyclization in the presence of potassium hydroxide . This method allows for the formation of the pyrrole ring with the desired substitutions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

(1Z)-1-(5-amino-3,4-diphenylpyrrol-2-ylidene)guanidine

InChI

InChI=1S/C17H15N5/c18-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)16(21-15)22-17(19)20/h1-10H,(H5,18,19,20,21,22)

InChI Key

IAHXPURXDXCQFS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(/C(=N/C(=N)N)/N=C2N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N)N)N=C2N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.